molecular formula C10H9F2NO4 B14055942 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one

Cat. No.: B14055942
M. Wt: 245.18 g/mol
InChI Key: WGDFQSIJUNQRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2NO4. This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety. It is a specialty chemical often used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one is an organic molecule with potential biological activities that have garnered interest in medicinal chemistry. Its unique structural features, including a difluoromethoxy group and a nitrophenyl moiety, suggest that it may interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N1_{1}O3_{3}
  • Molecular Weight : Approximately 227.17 g/mol
  • Functional Groups :
    • Ketone (propanone moiety)
    • Nitro group
    • Difluoromethoxy group

The presence of these functional groups is significant for its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be categorized into the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, particularly in breast cancer models. Its mechanism of action may involve the induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could modulate biochemical pathways relevant to pharmacological applications.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as:

  • Receptors : It may bind to specific receptors, altering signaling pathways.
  • Enzymes : The presence of the nitro and difluoromethoxy groups could influence its binding affinity and reactivity with various enzymes.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity compared to standard treatments like Tamoxifen. The mechanism involved apoptosis induction, suggesting potential as an anticancer agent.

Antimicrobial Studies

In vitro assays have shown that the compound exhibits activity against various bacterial strains. This suggests its potential use in developing novel antimicrobial agents.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionPotential inhibitor of key enzymesOngoing research

Properties

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-nitrophenyl]propan-1-one

InChI

InChI=1S/C10H9F2NO4/c1-2-8(14)6-4-3-5-7(13(15)16)9(6)17-10(11)12/h3-5,10H,2H2,1H3

InChI Key

WGDFQSIJUNQRBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.